molecular formula C16H13NO2 B5441382 3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide

3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide

Cat. No.: B5441382
M. Wt: 251.28 g/mol
InChI Key: WJXARCAHTFCSIW-UHFFFAOYSA-N
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Description

3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, combines the furan ring with a naphthalene moiety, potentially enhancing its biological activity and making it a subject of interest in various scientific fields.

Properties

IUPAC Name

3-methyl-N-naphthalen-1-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-9-10-19-15(11)16(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXARCAHTFCSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide can be achieved through several synthetic routes. One common method involves the reaction of 3-Methyl-furan-2-carboxylic acid with naphthalen-1-ylamine under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide involves its interaction with specific molecular targets. The furan ring and naphthalene moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific biological system being studied .

Comparison with Similar Compounds

3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide can be compared with other furan derivatives such as:

The uniqueness of 3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide lies in its combined furan and naphthalene structure, which may enhance its biological activity and make it a valuable compound for further research and development.

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